

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrobenzoic Acid

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Compound of Interest

Compound Name: **2-Nitrobenzoic acid**

Cat. No.: **B147310**

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This technical guide provides a comprehensive overview of the melting and boiling points of **2-Nitrobenzoic acid**, intended for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for compound identification.

Core Physicochemical Data

2-Nitrobenzoic acid, an organic compound with the formula $C_6H_4(NO_2)CO_2H$, is a yellowish-white crystalline solid.^[1] Its physical properties, particularly its melting and boiling points, are critical for its application in organic synthesis, including the production of pharmaceuticals, dyes, and agrochemicals.^[2]

The accurate determination of these thermal properties is fundamental to both identifying the substance and assessing its purity. Impurities typically cause a depression and broadening of the melting point range.^{[3][4]}

Data Summary

The melting and boiling points of **2-Nitrobenzoic acid** from various sources are summarized below. The melting point is well-established within a narrow range, while the boiling point is reported with less consistency.

| Physicochemical Property | Reported Value |
|---|--|
| Melting Point | 147.5 °C (420.6 K) [5] |
| 146-148 °C | |
| 297 to 298 °F (approx. 147.2 to 147.8 °C) | |
| 145-151 °C | |
| 141-148 °C | |
| Boiling Point | 340.7 °C at 760 mmHg |
| 295.67 °C (rough estimate) | |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as **2-Nitrobenzoic acid**.

2.1. Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of dry **2-Nitrobenzoic acid** is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated at a controlled rate.
- **Approximate Determination:** A preliminary, rapid heating run (5-10 °C per minute) is often performed to quickly determine an approximate melting range.

- Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 20 °C below the approximate melting point found in the previous step. The heating rate is then reduced to approximately 2 °C per minute.
- Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal melts (completion) are recorded. This range is the melting point of the sample. For pure **2-Nitrobenzoic acid**, this range should be narrow.

2.2. Boiling Point Determination (Microscale Method)

This procedure is suitable for determining the boiling point of small quantities of a liquid. Since **2-Nitrobenzoic acid** is a solid at room temperature, it would first need to be melted or dissolved in a high-boiling solvent, though typically the boiling point is determined for substances that are liquid at ambient temperatures. For a high-melting solid like **2-Nitrobenzoic acid**, boiling point determination is less common and often estimated or measured under vacuum to prevent decomposition. The following is a general method for a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

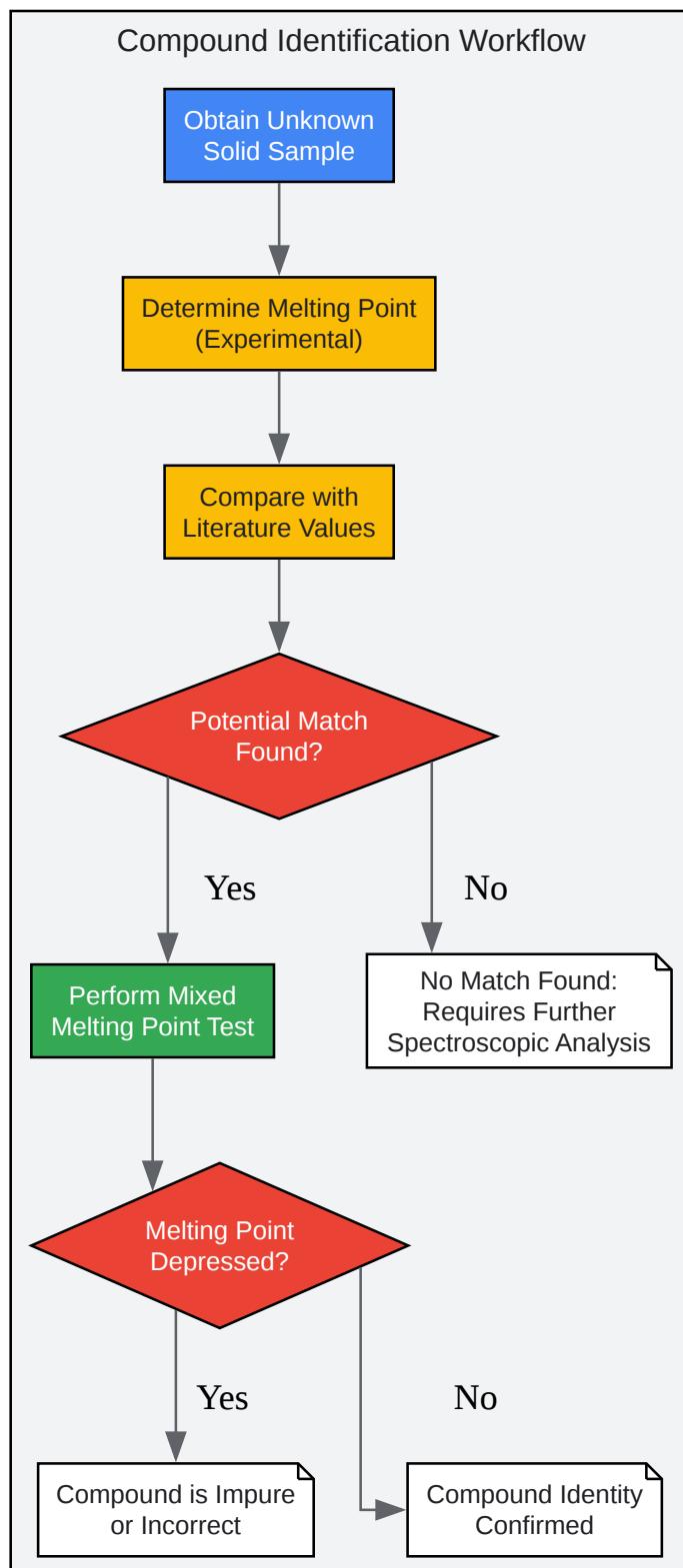
Methodology:

- **Apparatus Setup:** Approximately 0.5 mL of the liquid is placed into a small test tube or Durham tube. A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.
- **Heating:** The test tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.
- **Observation:** As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous and vigorous stream of bubbles will emerge from the capillary tube.
- **Data Recording:** The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is

recorded as the boiling point. This is the temperature where the external pressure equals the vapor pressure of the substance.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for using a melting point to identify an unknown solid compound, a common application of this physical property in research.

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Caption: Logical workflow for identifying an unknown solid using melting point analysis.

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